![molecular formula C18H22N4O3S2 B2379190 2-ethoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-49-6](/img/structure/B2379190.png)
2-ethoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound contains several functional groups including an ethoxy group, a thiadiazole ring, a piperidine ring, and an amide group. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the thiadiazole ring and the ethoxy group. The final step would likely involve the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a basic center, while the amide group would provide a polar, potentially hydrogen-bonding site .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The piperidine ring could undergo reactions typical of secondary amines, while the amide group could participate in reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the basic piperidine ring could influence its solubility and acidity .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds with potential biological activities is a significant area of research. For example, compounds derived from benzodifuranyl, triazines, and thiazolopyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising activity as COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, hybrid molecules containing penicillanic or cephalosporanic acid moieties have been synthesized and investigated for their antimicrobial activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Antimicrobial and Antiproliferative Effects
Compounds with antimicrobial and antiproliferative effects are crucial for developing new therapeutics. Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing significant activity against tuberculosis (Jeankumar et al., 2013). Additionally, novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates have been synthesized and demonstrated antiproliferative effects on human leukemic cells, highlighting their potential in cancer research (Sharath Kumar et al., 2014).
Imaging and Diagnostic Applications
The development of diagnostic agents for imaging purposes is another important research application. For instance, sigma receptor binding radioligands have been investigated for imaging breast cancer, offering potential for non-invasive diagnosis and assessment of proliferative activity in tumors (John et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-2-25-14-9-5-4-8-13(14)16(24)19-17-20-21-18(27-17)26-12-15(23)22-10-6-3-7-11-22/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYGHCJCVOZXMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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